NHS-dPEG(R)4-(m-dPEG(R)8)3-ester

Bioconjugation PEGylation Analytical characterization

Polydisperse PEG reagents produce heterogeneous conjugates that complicate regulatory filing and LC-MS analysis. NHS-dPEG4-(m-dPEG8)3-ester (CAS 1333154-74-7) eliminates this variability: every molecule is chemically identical (Đ=1.0, MW 1892.17 Da). • Single LC-MS conjugate peak vs. complex envelope from polydisperse PEG • 60.2 Å spatial reach via three dPEG8 branches for enhanced epitope shielding • Invariant 1:1 NHS:MW stoichiometry ensures batch-to-batch reproducibility For homogeneous ADC construction, surface passivation, and imaging probes requiring predictable analytical signatures.

Molecular Formula C84H158N6O40
Molecular Weight 1892.2 g/mol
Cat. No. B12043918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNHS-dPEG(R)4-(m-dPEG(R)8)3-ester
Molecular FormulaC84H158N6O40
Molecular Weight1892.2 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C84H158N6O40/c1-99-25-28-107-41-44-115-55-58-121-67-70-124-64-61-118-52-49-112-38-33-104-22-14-86-77(92)9-18-127-73-84(74-128-19-10-78(93)87-15-23-105-34-39-113-50-53-119-62-65-125-71-68-122-59-56-116-45-42-108-29-26-100-2,75-129-20-11-79(94)88-16-24-106-35-40-114-51-54-120-63-66-126-72-69-123-60-57-117-46-43-109-30-27-101-3)89-80(95)12-17-102-31-36-110-47-48-111-37-32-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95)
InChIKeyBZPDKHSGZWBKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NHS-dPEG4-(m-dPEG8)3-ester: Technical Specifications and Compound-Class Context for Procurement Decision-Makers


NHS-dPEG4-(m-dPEG8)3-ester (CAS 1333154-74-7, product number QBD-10421) is a single molecular weight, four-armed, branched discrete polyethylene glycol (dPEG) reagent built around a tris core . A short dPEG4 spacer arm terminates in an amine-reactive N-hydroxysuccinimide (NHS) ester, while three equal-length dPEG8 branches terminate with non-reactive methyl groups . The compound has a precisely defined molecular weight of 1892.17 Da (single compound) and purity exceeding 96% . Unlike conventional polydisperse PEG reagents that contain a Poisson distribution of chain lengths (dispersity Đ > 1), this dPEG product exhibits zero dispersity (Đ = 1), meaning every molecule in the sample is chemically identical [1]. The dPEG product family is protected under U.S. Patent 7,888,536 B2 and is manufactured by Quanta BioDesign (now part of Vector Laboratories) using proprietary stepwise synthesis from high-purity building blocks rather than purification from a polymer mixture [2].

Why NHS-dPEG4-(m-dPEG8)3-ester Cannot Be Simply Replaced by Another Branched NHS-PEG Reagent


Branched NHS-PEG reagents are not interchangeable because three independent structural variables combinatorially determine the bioconjugate's hydrodynamic radius, spatial shielding, renal clearance rate, analytical signature, and batch-to-batch reproducibility: (i) dispersity (Đ = 1.0 for dPEG vs. Đ of 1.01–1.16 for conventional PEG of comparable mass ); (ii) branch length, which dictates the spatial reach from the conjugation site, where the dPEG8 branch (55 atoms, 60.2 Å) yields a distinctly different molecular footprint compared to the dPEG12 variant (66 atoms, 51.1 Å) ; and (iii) the branched vs. linear architecture, which produces measurably different electrophoretic mobility and shielding behavior on conjugated proteins [1][2]. Substituting any of these parameters alters the conjugate's in vivo pharmacokinetic profile, immunogenicity, and analytical characterization — each of which must be re-validated in regulatory contexts. The quantitative evidence below demonstrates that NHS-dPEG4-(m-dPEG8)3-ester occupies a specific, non-substitutable position within the branched dPEG landscape.

Quantitative Differentiation Evidence: NHS-dPEG4-(m-dPEG8)3-ester vs. Closest Analogs and Alternatives


Molecular Precision: Đ = 1.0 (dPEG) vs. Đ = 1.01–1.16 (Conventional Polydisperse PEG) — Impact on Conjugate Reproducibility and Analytical Characterization

NHS-dPEG4-(m-dPEG8)3-ester is a single molecular weight compound with zero dispersity (Đ = 1.0), meaning every molecule in the sample is chemically identical at MW 1892.17 Da . In contrast, conventional polydisperse mPEG-NHS ester of comparable nominal mass (~2000 Da) exhibits a Poisson distribution of chain lengths with Đ = 1.01–1.05 for low-MW PEG and Đ up to 1.16 for materials such as PEG1000 (reported Mw = 1027 Da, Mn = 888 Da, mass range spanning 600–1,500 Da) . This dispersity complicates conjugate analysis because the PEGylated product is a heterogeneous mixture with distributed molecular weight, making it impossible to assign a single, definitive mass to the conjugate by mass spectrometry [1]. For commercial mPEG-succinimidyl ester products (MW 2000), manufacturers report PDI ≤ 1.05, which still represents a measurable population of species with molecular weights deviating from the nominal value [2].

Bioconjugation PEGylation Analytical characterization

Spatial Reach Paradox: dPEG8 Variant (60.2 Å) Provides 18% Longer Effective Reach Than dPEG12 Variant (51.1 Å) Despite 17% Fewer Atoms

A direct cross-product comparison of the two closest in-class analogs reveals a counterintuitive structural difference. NHS-dPEG4-(m-dPEG8)3-ester (QBD-10421) has a measured distance of 55 atoms (60.2 Å) from the terminal carbonyl carbon of the dPEG4 arm to each terminal methyl group on the dPEG8 branches . The next-higher homolog, NHS-dPEG4-(m-dPEG12)3-ester (QBD-10401), contains 66 atoms along the same path but measures only 51.1 Å . This means the dPEG8-branch variant yields a spatial reach approximately 18% longer (60.2 vs. 51.1 Å) despite having 17% fewer backbone atoms (55 vs. 66), indicating that the shorter dPEG8 branches adopt a more extended solution conformation than the longer, more coiled dPEG12 branches.

ADC linker design Steric shielding PEG conformation

Molecular Weight Differential: 1892.17 Da (dPEG8 Variant) vs. 2420.80 Da (dPEG12 Variant) — 28% Lower MW Influences Renal Clearance Threshold Positioning

NHS-dPEG4-(m-dPEG8)3-ester has a precisely defined molecular weight of 1892.17 Da , while the closest in-class branched analog NHS-dPEG4-(m-dPEG12)3-ester has a molecular weight of 2420.80 Da — a difference of 528.63 Da, representing a 28% higher mass for the dPEG12 variant relative to the dPEG8 variant. In the context of renal clearance, the glomerular filtration cutoff for PEG and PEGylated molecules is generally considered to be in the range of approximately 30–50 kDa for linear PEG chains, but for lower molecular weight species in the 1–5 kDa range, even modest MW differences can significantly influence the rate of renal elimination . The dPEG8 variant's MW of ~1.9 kDa positions it closer to the lower end of this transitional zone, potentially enabling more rapid renal clearance of the free (unconjugated) reagent or its metabolic fragments compared to the ~2.4 kDa dPEG12 variant.

Pharmacokinetics Renal clearance PEG molecular weight cutoff

Branched vs. Linear PEG Architecture: Narrower Electrophoretic Peak Width and Longer Migration Time on Microchip CGE — Evidence for Distinct Shielding Conformation

A published head-to-head electrophoretic comparison of proteins conjugated with branched vs. linear PEG of equivalent molecular weight (10 kDa) demonstrated that branched PEG-protein conjugates exhibited a narrower peak width and longer migration time on microchip capillary gel electrophoresis (MCGE) compared to linear PEG-protein conjugates [1]. In SDS-PAGE, the delaying effect of branched PEG on the movement of PEGylated protein was higher than that of linear PEG, while size-exclusion chromatography showed no significant difference in hydrodynamic radius (Rh) between linear and branched PEG-protein conjugates [2]. The authors proposed that this differential electrophoretic behavior reflects the distinct shielding conformation of branched PEG around the protein surface, which may explain the longer circulation half-life observed for branched PEG-proteins in previously reported in vivo studies [1]. Although this study used 10 kDa PEG constructs, the architectural principle — that a branched PEG array generates a different spatial shielding pattern than a single linear PEG chain of equivalent total mass — is directly applicable to the four-arm architecture of NHS-dPEG4-(m-dPEG8)3-ester.

Protein PEGylation Electrophoretic mobility Conformational analysis

Purity Profile: >96% Single Compound (dPEG) vs. Polymer Distribution (Conventional PEG) — Impact on Conjugation Stoichiometry Control

NHS-dPEG4-(m-dPEG8)3-ester is specified at >96% purity as a single molecular weight compound (C84H158N6O40, MW 1892.17) and is synthesized from high-purity building blocks (e.g., triethylene glycol, tetraethylene glycol) in stepwise reactions rather than purified out of a polymer mixture . In contrast, conventional mPEG-NHS ester products (MW ~2000) are specified at ≥95% purity but represent an average over a Poisson distribution of chain lengths with PDI ≤ 1.05, meaning the 95% purity figure encompasses an unknown distribution of molecular species [1]. The practical consequence is that when 1 equivalent of conventional polydisperse mPEG-NHS ester is used in a conjugation reaction, the actual molar amount of reactive NHS ester groups reflects the number-average molecular weight (Mn), not the weight-average (Mw), introducing systematic error into stoichiometric calculations. For the dPEG product, Mn = Mw = 1892.17 Da; the number of reactive NHS esters per unit mass is exactly calculable and invariant across batches .

Conjugation stoichiometry Batch reproducibility Quality control

Methyl-Terminated Branches Ensure Monofunctional Reactivity — No Risk of Crosslinking vs. Multi-Reactive PEG Alternatives

The three dPEG8 branches of NHS-dPEG4-(m-dPEG8)3-ester are terminated with methoxy (-OCH3) groups, which are chemically inert under standard bioconjugation conditions . The sole reactive functionality is the NHS ester at the terminus of the dPEG4 spacer arm, ensuring that this four-arm branched construct behaves as a strictly monofunctional PEGylation reagent . This design contrasts with multi-arm NHS ester reagents (e.g., 4-arm PEG-NHS, or bis-NHS ester crosslinkers) that contain two or more amine-reactive groups and can produce crosslinked aggregates, ill-defined conjugate mixtures, or gelation when reacted with proteins bearing multiple surface lysines. The monofunctional design of the target compound is shared with other methyl-terminated dPEG products (including the dPEG12 variant) [1], but is a critical procurement specification for applications where crosslinking must be absolutely avoided.

Site-specific conjugation Monofunctional PEGylation Crosslinking prevention

Evidence-Backed Application Scenarios for NHS-dPEG4-(m-dPEG8)3-ester Procurement


Antibody-Drug Conjugate (ADC) Development Requiring Homogeneous High-DAR Constructs with Defined Spatial Linker Geometry

The combination of monodispersity (Đ = 1.0), the 60.2 Å spatial reach with 1892.17 Da MW, and monofunctional reactivity makes NHS-dPEG4-(m-dPEG8)3-ester suitable for constructing homogeneous ADCs where precise control over drug-to-antibody ratio (DAR) and linker arm length is required . The longer effective reach of the dPEG8 variant (60.2 Å vs. 51.1 Å for the dPEG12 variant) may reduce steric hindrance during payload conjugation or enzymatic linker cleavage, a factor shown to critically affect ADC cytotoxic potency in homogeneous DAR 6 constructs [1][2]. Because every molecule is chemically identical, LC-MS analysis of the resulting ADC yields a single, interpretable conjugate peak rather than the complex envelope characteristic of polydisperse PEG-ADCs [3].

Protein or Peptide PEGylation for Pharmacokinetic Modulation Where Intermediate Hydrodynamic Volume Is Desired

At 1892.17 Da, NHS-dPEG4-(m-dPEG8)3-ester provides a branched architecture with intermediate hydrodynamic volume — heavier than a linear m-dPEG24-NHS ester (~1200 Da) but 28% lighter than the dPEG12-branch variant (2420.80 Da) . This intermediate size positions the reagent in a therapeutically relevant zone where the conjugate benefits from reduced renal clearance relative to the unmodified biomolecule, yet the PEG moiety itself remains below the threshold associated with significant tissue accumulation upon metabolic release . The branched architecture provides enhanced shielding of immunogenic epitopes compared to a linear PEG of equivalent total molecular weight, as evidenced by the distinct electrophoretic shielding behavior of branched PEG-protein conjugates [4].

Nanoparticle and Inorganic Surface Passivation Requiring High-Density PEG Coating with Anti-Fouling Properties

The hydrophilic, non-immunogenic character of the dPEG scaffold, combined with its precisely defined molecular footprint, makes NHS-dPEG4-(m-dPEG8)3-ester suitable for passivating amine-functionalized surfaces (metal, diamond, silica) and coating nanoparticle surfaces . Research has demonstrated that smaller dPEG coatings can provide PEGylated liposomes with levels of protection from opsonization and RES clearance comparable to polymeric PEG2000, while showing superior cellular uptake of the PEGylated particles . The methyl-terminated branches of this reagent ensure that surface modification results in a non-fouling, inert PEG layer without crosslinking between adjacent surface amines.

Imaging Probe and Diagnostic Reagent Development Requiring Batch-to-Batch Analytical Consistency

For imaging applications where the PEGylated probe must meet stringent analytical characterization requirements, the single-compound nature (Đ = 1.0, MW 1892.17 Da) of NHS-dPEG4-(m-dPEG8)3-ester eliminates the conjugate heterogeneity that complicates regulatory filing for polydisperse PEG-based imaging agents [3]. The reduced non-specific hydrophobic interactions reported for dPEG-modified conjugates may contribute to improved signal-to-noise ratios in imaging applications . The invariant stoichiometry (1 NHS per 1892.17 Da) ensures that the degree of labeling is predictable and reproducible across manufacturing batches .

Quote Request

Request a Quote for NHS-dPEG(R)4-(m-dPEG(R)8)3-ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.